tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[3.3]heptan-3-yl]carbamate
Description
Tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[33]heptan-3-yl]carbamate is a complex organic compound that features a spirocyclic structure, a furan ring, and a tert-butyl carbamate group
Properties
IUPAC Name |
tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[3.3]heptan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)24-16(22)20-15-10-14(18(15)7-5-8-18)19-11-12(21)13-6-4-9-23-13/h4,6,9,12,14-15,19,21H,5,7-8,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIJBYUWGNKVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)NCC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[3.3]heptan-3-yl]carbamate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic heptane core, followed by the introduction of the furan ring and the hydroxyethyl group. The final step involves the formation of the carbamate group using tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[3.3]heptan-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various furan derivatives, spirocyclic compounds, and carbamate derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[3.3]heptan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[3.3]heptan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic carbamates and furan derivatives, such as:
- Spiro[3.3]heptane derivatives
- Furan-2-yl carbamates
- Hydroxyethyl-substituted spirocyclic compounds
Uniqueness
What sets tert-butyl N-[1-[[2-(furan-2-yl)-2-hydroxyethyl]amino]spiro[3.3]heptan-3-yl]carbamate apart is its unique combination of structural features, including the spirocyclic core, furan ring, and tert-butyl carbamate group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
